Ripk1-IN-22

Kinase Assay pKi Potency

Ripk1-IN-22 is a premier tool compound for CNS necroptosis research. Its oral bioavailability and proven brain penetration, combined with sub-nanomolar cellular potency (IC50 2.0 nM), distinguish it from less potent or non-brain-penetrant RIPK1 inhibitors. This ensures robust target engagement in neuroinflammatory models like EAE. Ideal for studies where CNS target engagement is critical.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
Cat. No. B12364594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-22
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(C=C2CCC(C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC
InChIInChI=1S/C22H22N4O3S/c1-26-18-13-23-19(29-2)11-15(18)8-9-17(21(26)28)20(27)25-22-24-12-16(30-22)10-14-6-4-3-5-7-14/h3-7,11-13,17H,8-10H2,1-2H3,(H,24,25,27)/t17-/m1/s1
InChIKeyCWVBFSQTTNHODF-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk1-IN-22: A High-Potency, Brain-Penetrant RIPK1 Inhibitor for Necroptosis Research


Ripk1-IN-22 (also known as RIP1 kinase inhibitor 1) is a type II kinase inhibitor that targets Receptor-Interacting Protein Kinase 1 (RIPK1) with a pKi of 9.04, binding to its inactive DFG-out conformation . It is characterized by its high potency, oral bioavailability, and notable brain penetration, which distinguishes it from many other RIPK1 inhibitors. The compound is primarily used in research to study necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases .

Critical Differentiation: Why Ripk1-IN-22 Cannot Be Substituted by Other RIPK1 Inhibitors


While several RIPK1 inhibitors exist, their pharmacological profiles differ significantly in terms of potency, brain penetration, and in vivo efficacy. Ripk1-IN-22 demonstrates a unique combination of sub-nanomolar cellular activity and oral brain penetration that is not a feature of all RIPK1 inhibitors. For instance, early-generation inhibitors like Necrostatin-1 (Nec-1) exhibit IC50 values in the hundreds of nanomolar range, and clinical candidates like GSK2982772, while potent, do not show the same level of brain penetrance. Therefore, substituting Ripk1-IN-22 with a generic RIPK1 inhibitor could compromise experimental outcomes, particularly in studies requiring central nervous system (CNS) target engagement or robust in vivo efficacy in neurological disease models [1].

Quantitative Differentiation of Ripk1-IN-22: A Head-to-Head Evidence Guide for Scientific Selection


Superior Kinase Inhibition Potency (pKi 9.04) vs. Clinical Candidate GSK2982772

Ripk1-IN-22 exhibits a binding affinity (pKi) of 9.04, which corresponds to a Ki of 0.91 nM. This represents a 9-fold higher potency compared to the clinical candidate GSK2982772, which has a reported pKi of 8.09 (Ki = 8.1 nM) in a comparable binding assay [1].

Kinase Assay pKi Potency RIPK1

Sub-Nanomolar Cellular Necroptosis Inhibition (IC50 2 nM) Outperforms Early-Generation Inhibitors

In a human HT-29 colorectal adenocarcinoma cell model of necroptosis, Ripk1-IN-22 inhibits cell death with an IC50 of 2.0 nM. This is 90-fold more potent than the prototypical RIPK1 inhibitor Necrostatin-1 (Nec-1), which exhibits an EC50 of 490 nM in a comparable cellular model .

Cellular Assay Necroptosis IC50 HT-29

Demonstrated Oral Bioavailability and Brain Penetration: A Key Differentiator for CNS Applications

Ripk1-IN-22 is described as orally available and brain-penetrating. This is a critical differentiator, as not all potent RIPK1 inhibitors possess this dual property. The brain penetration of Ripk1-IN-22 is confirmed by its efficacy in a mouse model of multiple sclerosis (EAE) after oral dosing, a model that requires CNS target engagement [1].

Pharmacokinetics Blood-Brain Barrier Oral Bioavailability CNS

Proven In Vivo Efficacy in a CNS Disease Model (EAE) After Oral Dosing

Ripk1-IN-22 demonstrated significant in vivo efficacy by attenuating disease progression in the mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. This was achieved with oral administration at a dose of 10 mg/kg twice daily, confirming its oral bioavailability and therapeutic potential in a CNS disease setting [1].

In Vivo Multiple Sclerosis EAE Oral Administration

High-Impact Application Scenarios for Ripk1-IN-22 in Necroptosis and CNS Research


Preclinical Drug Discovery for Multiple Sclerosis and Neuroinflammation

Given its proven oral efficacy in the EAE mouse model, Ripk1-IN-22 is a premier tool compound for evaluating RIPK1 inhibition as a therapeutic strategy for multiple sclerosis and other neuroinflammatory conditions. Its brain-penetrant properties ensure that observed effects are due to direct CNS target engagement .

In Vitro and In Vivo Necroptosis Pathway Dissection

With sub-nanomolar cellular potency (IC50 of 2.0 nM in HT-29 cells), Ripk1-IN-22 is an ideal probe for dissecting the necroptosis pathway. It allows researchers to robustly inhibit RIPK1-dependent necroptosis without confounding off-target effects that may occur at higher concentrations of less potent inhibitors [1].

Studies of Neurodegenerative Diseases Requiring Brain-Penetrant RIPK1 Inhibitors

For research into Alzheimer's disease, Parkinson's disease, or traumatic brain injury, where RIPK1 activity in the CNS is implicated, Ripk1-IN-22's brain penetration is a critical advantage. It enables systemic dosing (oral) to achieve therapeutic concentrations in the brain, a feat not possible with non-brain-penetrant RIPK1 inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripk1-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.